molecular formula C4H11NO B1584131 2-Methoxy-N-methylethanamine CAS No. 38256-93-8

2-Methoxy-N-methylethanamine

Cat. No. B1584131
CAS RN: 38256-93-8
M. Wt: 89.14 g/mol
InChI Key: KOHBEDRJXKOYHL-UHFFFAOYSA-N
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Description

“2-Methoxy-N-methylethanamine” is a chemical compound with the molecular formula C4H11NO . It has an average mass of 89.136 Da and a monoisotopic mass of 89.084061 Da .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-N-methylethanamine” consists of carbon ©, hydrogen (H), and nitrogen (N) atoms . The exact structure can be found in various chemical databases .

Scientific Research Applications

Analytical and Detection Methods

  • Detection in Biological Samples : A study by Poklis et al. (2014) developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine. This method could be adapted for similar compounds like 2-Methoxy-N-methylethanamine, enhancing the ability to detect these substances in biological samples (Poklis et al., 2014).

  • Characterization in Chemical Analysis : De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including a compound structurally similar to 2-Methoxy-N-methylethanamine. Their work in analytical profiling using liquid chromatography and mass spectrometry provides a foundation for identifying and analyzing similar compounds in research settings (De Paoli et al., 2013).

Pharmacology and Toxicology

  • Metabolism Studies : Caspar et al. (2018) conducted a study on the metabolism of N,N-dialkylated tryptamines, which are structurally related to 2-Methoxy-N-methylethanamine. Their research, focusing on phase I and II metabolism, can provide insights into the metabolic pathways and potential pharmacokinetic properties of related compounds (Caspar et al., 2018).

  • Study of Contaminants in Synthesis : Research by Błachut et al. (2002) on the identification and synthesis of contaminants in 4-methoxyamphetamine (PMA) prepared by the Leuckart method provides valuable information on the synthesis and potential impurities of similar compounds, which is crucial for understanding their pharmacological and toxicological profiles (Błachut et al., 2002).

Material Science and Chemistry

  • Spectroscopic Analysis : A study by Radice et al. (2004) on the spectroscopic behavior, bond properties, and charge distribution in methoxy groups in hydrofluoroethers highlights the importance of understanding the electronic properties of methoxy groups. This research is relevant for the analysis and application of 2-Methoxy-N-methylethanamine in material science (Radice et al., 2004).

  • Organic Semiconductors : Research on hole-transporting triphenylamine derivatives containing methoxy and methyl groups by Mimaitė et al. (2015) indicates the impact of methoxy groups on electronic properties. This study provides insights into how methoxy groups, similar to those in 2-Methoxy-N-methylethanamine, influence the properties of organic semiconductors (Mimaitė et al., 2015).

Environmental Studies

  • Herbicide Research : In the context of environmental studies, research on the runoff and volatilization losses of herbicides, like metolachlor, which includes a methoxy group, by Gish et al. (2011) can be extrapolated to understand the environmental behavior of compounds like 2-Methoxy-N-methylethanamine (Gish et al., 2011).

Safety And Hazards

“2-Methoxy-N-methylethanamine” is classified as a hazardous substance. It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest the compound. If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2-methoxy-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-5-3-4-6-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHBEDRJXKOYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306474
Record name N-(2-Methoxyethyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-N-methylethanamine

CAS RN

38256-93-8
Record name N-(2-Methoxyethyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Methoxyethyl)-methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Zhao, S Gou, X Zhang, Y Liang… - Anti-Cancer Agents in …, 2017 - ingentaconnect.com
… For the synthesis of 4af and 4ag, 2-hydroxy-Nmethylethanamine and 2-methoxy-N-methylethanamine were used for the replacement of chloride in 4l, respectively (Scheme 2). …
Number of citations: 1 www.ingentaconnect.com
S Malaca, FP Busardò, G Nittari… - Current …, 2022 - ingentaconnect.com
Background: Over the past few years, an emerging number of new psychoactive substances (NPSs) entered the illicit market. NPSs are designed to resemble the effects of classical …
Number of citations: 11 www.ingentaconnect.com
J Fu, M Tjandra, C Becker, D Bednarczyk… - Journal of Medicinal …, 2014 - ACS Publications
… Prepared according to the procedure employed for the synthesis of compound 27, substituting 2-methoxy-N-methylethanamine for morpholine in the reductive amination. Yield 5% (from …
Number of citations: 38 pubs.acs.org
J Carpenter, Y Wang, G Wu, J Feng… - Journal of Medicinal …, 2017 - ACS Publications
… Prepared according to general method A with 4-methyl-2-(naphthalen-1-yl)thiazole-5-carboxylic acid and 2-methoxy-N-methylethanamine to give 25. MS (ESI) mass calculated for [M + …
Number of citations: 14 pubs.acs.org
D under Rule - researchgate.net
(57) Abstract: The present invention relates to substituted pyrazolopyridinamine compounds of general formula (I) as described and defined herein, to methods of preparing said …
Number of citations: 6 www.researchgate.net
AS Bell, Z Yu, JA Hutton, MH Wright… - Journal of Medicinal …, 2020 - ACS Publications
The leishmaniases, caused by Leishmania species of protozoan parasites, are neglected tropical diseases with millions of cases worldwide. Current therapeutic approaches are limited …
Number of citations: 15 pubs.acs.org
S Malaca, A Tini, FU Ronchi - Acta Bio Medica: Atenei Parmensis, 2021 - ncbi.nlm.nih.gov
… -2-ylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide (CUMYL-NBMICA), N-({2-[1-(5-fluoropentyl)-1H-indol-3-yl]-1,3-thiazol-4-yl}methyl)-2-methoxy-N-methylethanamine (PTI-…
Number of citations: 5 www.ncbi.nlm.nih.gov
DW Thomson, AJ Wagner, M Bantscheff… - Journal of Medicinal …, 2017 - ACS Publications
The availability of high quality probes for specific protein targets is fundamental to the investigation of their function and their validation as therapeutic targets. We report the utilization of …
Number of citations: 25 pubs.acs.org
U Yngve, P Söderman, M Svensson… - Chemistry & …, 2012 - Wiley Online Library
In this study, we explored the effect of bioisostere replacement in a series of glycogen synthase kinase 3 (GSK3) inhibitors based on the imidazopyridine core. The synthesis and …
Number of citations: 5 onlinelibrary.wiley.com

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